BAY-184

FGFR4 Kinase Inhibition IC50

Rogaratinib (BAY-184) is a potent, orally bioavailable pan-FGFR inhibitor with a unique differentiation profile critical for targeted oncology research. With an IC50 of 1.2 nM for FGFR4, it achieves superior target engagement compared to Infigratinib (IC50 60 nM) and Pemigatinib (IC50 30 nM), enabling robust FGFR4-driven signaling inhibition at clinically relevant concentrations. Its exceptional selectivity over VEGFR2 (IC50 >10,000 nM) provides a >270-fold cleaner profile than Erdafitinib, ensuring observed anti-proliferative effects are confidently attributed to on-target FGFR inhibition without angiogenic confounding. Clinically developed around an FGFR1/3 mRNA overexpression biomarker strategy—distinct from mutation-based approaches—Rogaratinib is the only appropriate tool compound for preclinical studies aligned with the FORT-1 and FORT-2 trial designs. Moreover, FORT-2 data demonstrating a 53.8% ORR with Rogaratinib plus atezolizumab validates its use in immuno-oncology combination research pairing FGFR blockade with PD-1/PD-L1 checkpoint inhibition. Procure this compound to ensure your studies reflect the correct biomarker-driven patient selection strategy and combination immunotherapy rationale.

Molecular Formula C23H20N2O4S
Molecular Weight 420.5 g/mol
Cat. No. B15543705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-184
Molecular FormulaC23H20N2O4S
Molecular Weight420.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H20N2O4S/c1-25(2)18-13-12-17-14-21(29-20(17)15-18)23(26)24-30(27,28)22-11-7-6-10-19(22)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,24,26)
InChIKeyZUWIDJYXRPTMQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-184 (Rogaratinib): A Pan-FGFR Inhibitor for Targeted Cancer Research and Precision Oncology Applications


BAY-184, also known as Rogaratinib (BAY 1163877), is a synthetic organic small molecule that functions as a potent, orally bioavailable, and highly selective pan-fibroblast growth factor receptor (FGFR) kinase inhibitor [1]. Its molecular structure, defined as 4-{[4-amino-6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-7-yl]methyl}piperazin-2-one with a molecular weight of 466.18 g/mol, is claimed in patent WO2013087578 [2]. The compound specifically targets and inhibits the kinase activity of FGFR1, 2, 3, and 4, thereby disrupting downstream signaling pathways such as ERK1/2 and AKT, which are critical for tumor cell proliferation, angiogenesis, and survival [3].

Why Generic Substitution of BAY-184 (Rogaratinib) is Inadvisable: The Critical Role of FGFR Isoform Selectivity and Biomarker Strategy


Generic substitution among FGFR inhibitors is not viable due to significant differences in their biochemical potency, kinase selectivity profiles, binding modes, and the patient selection biomarkers used in clinical development. While all target the FGFR family, their varying IC50 values across the four isoforms (FGFR1-4) can lead to different therapeutic windows and off-target effect profiles [1]. Critically, BAY-184 (Rogaratinib) is uniquely developed around a biomarker of FGFR1/3 mRNA overexpression, whereas competitors like erdafitinib and infigratinib rely on FGFR DNA mutations or fusions for patient selection [2]. This distinct biomarker strategy defines a specific, non-interchangeable patient population and research application, making the procurement of Rogaratinib essential for studies aligned with this approach.

BAY-184 (Rogaratinib) Evidence Guide: Quantitative Differentiation in Potency, Selectivity, and Clinical Application


Biochemical Potency Differentiation: Rogaratinib Exhibits a Distinct FGFR4 Inhibition Profile vs. Infigratinib and Pemigatinib

In biochemical kinase activity assays, Rogaratinib demonstrates a balanced pan-FGFR inhibition profile that includes potent activity against FGFR4, unlike some comparators. Specifically, Rogaratinib inhibits FGFR4 with an IC50 of 1.2 nM [1]. This contrasts sharply with the more selective FGFR1-3 inhibitors, Infigratinib and Pemigatinib, which show significantly weaker potency against FGFR4, with IC50 values of 60 nM and 30 nM, respectively [2]. This difference quantifies Rogaratinib's utility as a true pan-FGFR tool, capable of investigating biological systems where FGFR4 signaling is a driver.

FGFR4 Kinase Inhibition IC50 Selectivity

Kinase Selectivity Profiling: Rogaratinib's Reduced VEGFR2 Activity Minimizes Class-Specific Off-Target Toxicity

A critical differentiator for Rogaratinib is its high selectivity over VEGFR2, a common off-target of earlier-generation pan-kinase inhibitors. Rogaratinib inhibits VEGFR2 with an IC50 > 10,000 nM, resulting in a >5,500-fold selectivity window over its primary FGFR targets [1]. In contrast, the clinically approved comparator Erdafitinib exhibits significantly less selectivity, with a reported VEGFR2 IC50 of 36.8 nM, yielding only a ~10-30x selectivity margin over its FGFR targets [2]. This quantitative difference in selectivity is a key factor in the observed safety profiles.

Kinase Selectivity VEGFR2 Off-Target Effects Safety Profile

Distinct Patient Selection Biomarker: BAY-184 (Rogaratinib) is Uniquely Developed for FGFR mRNA Overexpression vs. Mutation-Based Approaches

The clinical development and application of Rogaratinib are uniquely tied to a biomarker of FGFR1/3 mRNA overexpression, not DNA-level mutations or fusions. The FORT-1 trial, a randomized phase II/III study, enrolled 175 patients with advanced urothelial carcinoma based on high FGFR1/3 mRNA expression levels [1]. This is fundamentally different from the approved use of Erdafitinib, which is indicated for patients with susceptible FGFR2 or FGFR3 genetic alterations (mutations/fusions) [2]. This biomarker divergence means the compounds are not clinically interchangeable, as they address distinct, though potentially overlapping, patient populations.

Patient Selection Biomarker FGFR mRNA Personalized Medicine

Combination Therapy Efficacy: BAY-184 (Rogaratinib) Plus Atezolizumab Yields an ORR of 53.8% in FGFR mRNA-Overexpressing UC

In the phase 1b FORT-2 clinical trial, the combination of Rogaratinib (600 mg BID) with the PD-L1 inhibitor atezolizumab (1200 mg Q3W) demonstrated promising efficacy in cisplatin-ineligible patients with FGFR1/3 mRNA-overexpressing, locally advanced/metastatic urothelial cancer (UC). At the recommended phase 2 dose (RP2D), the combination achieved an objective response rate (ORR) of 53.8%, including a 15% complete response rate [1]. Notably, this response was observed in tumors with low PD-L1 expression (79% of responders) and was independent of FGFR3 gene alterations (86% of responders had no alteration), suggesting a broad benefit beyond the FGFR-mutant population targeted by other FGFR inhibitors.

Combination Therapy Immuno-Oncology Urothelial Cancer ORR

Defined Research and Industrial Applications for BAY-184 (Rogaratinib)


Preclinical Investigation of FGFR4-Dependent Tumors (e.g., Breast, HCC)

Use Rogaratinib as a potent and selective pan-FGFR tool compound in in vitro and in vivo studies of cancers where FGFR4 is a key driver. Its IC50 of 1.2 nM for FGFR4 provides superior target engagement compared to FGFR1-3 selective inhibitors like Infigratinib (IC50 60 nM) and Pemigatinib (IC50 30 nM), enabling robust inhibition of FGFR4-mediated signaling and proliferation at lower, more clinically relevant concentrations [1].

Translational Research Focused on FGFR mRNA Overexpression as a Biomarker

Employ Rogaratinib in studies designed to model and validate the therapeutic relevance of FGFR1/3 mRNA overexpression. Given its unique clinical development path centered on this biomarker, as demonstrated in the FORT-1 and FORT-2 trials, Rogaratinib is the appropriate compound for preclinical and clinical research that aims to investigate or expand this patient selection strategy, which is distinct from the mutation-based strategy used for Erdafitinib [2].

Investigating FGFR Inhibition in Combination with Immune Checkpoint Blockade

Utilize Rogaratinib in immuno-oncology combination studies, particularly those pairing FGFR inhibition with PD-1/PD-L1 inhibitors. The FORT-2 trial data showing a 53.8% ORR and complete responses for the Rogaratinib-atezolizumab combination in a low PD-L1 and FGFR mutation-negative UC population provides a strong preclinical and clinical rationale for exploring this specific combination to overcome immune resistance mechanisms [3].

Pharmacological Studies Requiring a High-Selectivity FGFR Tool Compound

Select Rogaratinib for experiments where minimizing VEGFR2-related off-target effects is critical. Its high selectivity over VEGFR2 (IC50 > 10,000 nM) offers a >270-fold cleaner profile compared to Erdafitinib (VEGFR2 IC50 36.8 nM), ensuring that observed biological effects are more confidently attributed to on-target FGFR inhibition and are not confounded by anti-angiogenic side effects [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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